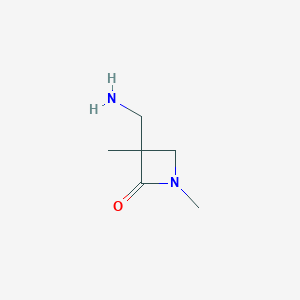

3-(Aminomethyl)-1,3-dimethylazetidin-2-one

Beschreibung

3-(Aminomethyl)-1,3-dimethylazetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring substituted with an aminomethyl group and two methyl groups at positions 1 and 2. This compound is of interest in medicinal chemistry due to its structural similarity to other β-lactams, which are known for diverse biological activities, including antimicrobial and antitumor effects . Its synthesis typically involves cycloaddition reactions, such as the Staudinger approach, where ketene precursors react with imines under controlled conditions .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-1,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(3-7)4-8(2)5(6)9/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMJNDWWWBGGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(aminomethyl)-1,3-dimethylazetidine with a suitable carbonyl compound, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Aminomethyl)-1,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-1,3-dimethylazetidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-1,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The aminomethyl group in the target compound provides a primary amine for hydrogen bonding, unlike aryl-substituted analogs (e.g., ), which may prioritize π-π interactions.

- Steric hindrance in diphenylmethyl-substituted analogs likely reduces reactivity compared to the less bulky dimethyl groups in the target compound.

Physicochemical Properties

Biologische Aktivität

3-(Aminomethyl)-1,3-dimethylazetidin-2-one, also known as DMAM, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 2169138-89-8

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under basic conditions to form the azetidinone ring structure. The synthesis can be optimized for yield and purity through various techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMAM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that DMAM can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers.

Case Study: Apoptotic Induction

In a study examining the effects of DMAM on human breast cancer cells (MCF-7), treatment with DMAM resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase-3 activation.

Table 2: Effects of DMAM on Cancer Cell Viability

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 60 | 25 |

| 50 | 30 | 60 |

The biological activity of DMAM is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation: DMAM disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways leading to increased caspase activity.

- Antibacterial Mechanism: It may interfere with bacterial cell wall synthesis or function.

Research Findings

Recent studies have expanded the understanding of DMAM’s biological activities:

- Antiviral Properties: Preliminary tests suggest that DMAM may exhibit antiviral activity against certain viruses, potentially through interference with viral replication processes.

- Neuroprotective Effects: Research has indicated that DMAM could have neuroprotective properties, reducing neuronal apoptosis in models of ischemic injury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.